3,3'-(Propylimino-di-2,1-ethanediyl)-bisphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
RU 24926 undergoes various chemical reactions, including binding to dopamine D2 receptors and kappa-opioid receptors . It shows antagonist activity at the kappa-opioid receptor and low binding affinity at the mu-opioid receptor . The compound’s reactions are influenced by the presence of NaCl/GTP, which suggests an antagonist action .
Scientific Research Applications
RU 24926 is extensively used in scientific research due to its dual activity as a dopamine D2-receptor agonist and kappa-opioid receptor antagonist . It is employed in studies related to neuropharmacology, particularly in understanding the regulation of dopamine release and the role of kappa-opioid receptors . The compound is also used in behavioral studies involving animal models to investigate its effects on climbing, sniffing, and gnawing behaviors .
Mechanism of Action
RU 24926 exerts its effects primarily through its action on dopamine D2 receptors and kappa-opioid receptors . As a dopamine D2-receptor agonist, it inhibits basal adenylate cyclase activity in the anterior pituitary . Its antagonist action at the kappa-opioid receptor is confirmed through binding studies and bioassays . The compound’s mechanism involves modulation of neurotransmitter release and receptor activity in the central nervous system .
Comparison with Similar Compounds
RU 24926 is similar to other di-(phenethyl)-amine derivatives such as RU 24213 and RU 26933 . These compounds also act as dopamine D2-receptor agonists and exhibit varying degrees of affinity for opioid receptors . RU 24926 is unique in its dual activity as both a dopamine D2-receptor agonist and a kappa-opioid receptor antagonist, which distinguishes it from other similar compounds .
Properties
CAS No. |
65934-61-4 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol |
InChI |
InChI=1S/C19H25NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h3-8,14-15,21-22H,2,9-13H2,1H3 |
InChI Key |
RVXNTMVFBHOIKH-UHFFFAOYSA-N |
SMILES |
CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |
Canonical SMILES |
CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |
Appearance |
Solid powder |
Key on ui other cas no. |
65934-61-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
74515-04-1 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol 3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol hydrochloride N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride RU 24926 RU-24926 RU24926 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.